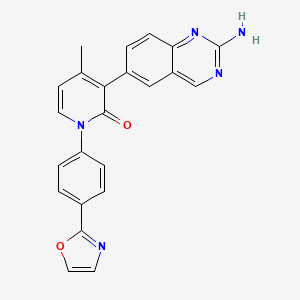

3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one

Übersicht

Beschreibung

c-Kit-IN-5-1 ist ein potenter Inhibitor der c-Kit-Rezeptor-Tyrosinkinase, die eine entscheidende Rolle in der Zellsignalisierung, Proliferation und dem Überleben spielt. Diese Verbindung hat eine signifikante Selektivität für c-Kit gegenüber anderen Kinasen wie KDR, p38, Lck und Src gezeigt, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Vorbereitungsmethoden

Die Synthese von c-Kit-IN-5-1 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen unter Verwendung verschiedener Reagenzien und Katalysatoren synthetisiert wird . Industrielle Produktionsmethoden folgen ähnlichen Syntheserouten, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

c-Kit-IN-5-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features:

- A quinazoline moiety, known for its role in various bioactive compounds.

- An oxazole ring , which contributes to its biological activity.

- A pyridine structure that enhances its interaction with biological targets.

Applications in Cancer Research

Due to its inhibitory effects on c-Kit, AMG-25 is being explored as a potential therapeutic agent for:

- Gastrointestinal Stromal Tumors (GISTs) : Studies indicate that AMG-25 may effectively target and inhibit tumor growth associated with c-Kit mutations.

- Other Cancers : Research is ongoing to evaluate its efficacy against other malignancies where c-Kit plays a role.

Synthetic Pathways

The synthesis of AMG-25 involves multi-step organic reactions, typically requiring optimization to achieve high yields and purity. The process may include:

- Formation of the quinazoline core.

- Introduction of the oxazole ring.

- Final assembly with the pyridine structure.

Derivatives and Related Compounds

Research has identified several derivatives of AMG-25 that exhibit enhanced biological activity or improved pharmacokinetic properties. These derivatives are being investigated for their potential use in drug formulations .

Case Study 1: Inhibition of c-Kit in GISTs

A recent study demonstrated that AMG-25 effectively inhibited cell proliferation in GIST cell lines harboring c-Kit mutations. The compound showed a significant reduction in tumor growth in preclinical models, supporting its potential as a targeted therapy .

Case Study 2: Binding Affinity Studies

Using techniques such as surface plasmon resonance (SPR) and molecular docking studies, researchers have characterized the binding affinity of AMG-25 to c-Kit. These studies reveal insights into the molecular interactions that underpin its inhibitory effects .

Wirkmechanismus

c-Kit-IN-5-1 exerts its effects by inhibiting the c-Kit receptor tyrosine kinase. This inhibition prevents the phosphorylation of c-Kit and subsequent activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase/protein kinase B pathway. By blocking these pathways, c-Kit-IN-5-1 effectively reduces cell proliferation and induces apoptosis in cells dependent on c-Kit signaling .

Vergleich Mit ähnlichen Verbindungen

c-Kit-IN-5-1 ist einzigartig in seiner hohen Selektivität für c-Kit gegenüber anderen Kinasen. Ähnliche Verbindungen umfassen:

Thiazolo[5,4-b]pyridin-Derivate: Diese Verbindungen wurden synthetisiert, um die Resistenz gegen bestehende c-Kit-Inhibitoren zu überwinden und zeigen vielversprechende Ergebnisse in präklinischen Studien.

c-Kit-IN-5-1 zeichnet sich durch seine hohe Selektivität und wünschenswerte pharmakokinetische Eigenschaften aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including our compound of interest. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and survival pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:

- Acetylcholinesterase (AChE) : The compound exhibited significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : It has been suggested that the compound may act as an antagonist to VEGFR, which plays a vital role in angiogenesis and tumor growth .

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have shown antimicrobial activity against various pathogens. Preliminary results indicate that our compound exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is attributed to several mechanisms:

- Kinase Inhibition : The compound potentially inhibits kinases involved in cell signaling pathways crucial for cancer cell survival.

- Enzyme Inhibition : By inhibiting AChE, it may enhance cholinergic transmission, beneficial in neurodegenerative conditions.

- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized to disrupt bacterial cell wall synthesis or function.

Case Studies

A study conducted by Uraz et al. (2017) synthesized various quinazolinone derivatives and evaluated their biological activities. Among these, the derivatives with similar structural features to our compound demonstrated significant AChE inhibition and anticancer properties .

Another investigation focused on the structure-activity relationship (SAR) of quinazolinones, revealing that modifications at specific positions greatly influence their biological efficacy .

Eigenschaften

IUPAC Name |

3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFSMGCBFTXTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.